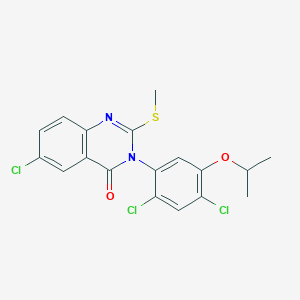

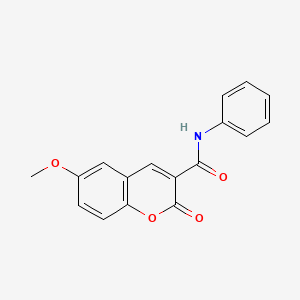

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Aplicaciones Científicas De Investigación

Synthetic Protocols and Chemical Properties

Chromene derivatives, such as "6H-benzo[c]chromen-6-ones," are of considerable pharmacological importance, serving as core structures for secondary metabolites. The synthetic procedures for these compounds have been reviewed, emphasizing the relevance of Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods underline the significance of chromene derivatives in medicinal chemistry and drug design due to their efficiency and simplicity in producing biologically active compounds (Ofentse Mazimba, 2016).

Pharmacological Applications

Research on phosphonic acid and its derivatives, which share functional group similarities with the carboxamide moiety in "6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide," highlights their broad application potential. These compounds are utilized for their bioactive properties in drug development, targeting bone diseases, designing supramolecular materials, and as phosphoantigens in medical imaging (C. M. Sevrain et al., 2017).

Antioxidant Activity and Analytical Methods

The study of antioxidants in various fields, including food engineering and pharmacy, is significant. Chromene derivatives are known for their antioxidant properties, and research on methods to determine antioxidant activity can be applicable to studying the antioxidant potential of chromene-based compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests could be relevant for assessing the antioxidant properties of "this compound" (I. Munteanu & C. Apetrei, 2021).

Environmental and Industrial Applications

The versatility of chromene derivatives extends to environmental and industrial applications, such as in the design of corrosion inhibitors for metals. The study of carbohydrate polymers as corrosion inhibitors, for example, highlights the potential for chromene derivatives to be modified for similar applications, given their structural complexity and potential for functionalization (S. Umoren & U. Eduok, 2016).

Mecanismo De Acción

Target of Action

It is known that 2h-chromenes, a group to which this compound belongs, are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules .

Mode of Action

It is known that 2h-chromenes interact with their targets through various mechanisms, which can lead to changes in cellular processes .

Biochemical Pathways

2h-chromenes, in general, are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

It is known that 2h-chromenes can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly impact the action of pharmaceutical agents .

Direcciones Futuras

The future directions in the research of coumarin derivatives, including “6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involve designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities . The diverse synthetic strategies, synthetic mechanism, various biological profiles, and structure-activity relationships regarding the bioactive heterocycle, 2H/4H-chromene, will be helpful to the scientific community .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic

Propiedades

IUPAC Name |

6-methoxy-2-oxo-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-13-7-8-15-11(9-13)10-14(17(20)22-15)16(19)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSBQLYXKMMEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2564418.png)

![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2564419.png)

![1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2564421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)

![4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2564424.png)

![4-[4-(2-naphthylmethyl)piperazino]-1H-indole](/img/structure/B2564438.png)